3-(4-Chlorobenzyl)pyrrolidine oxalate is a chemical compound characterized by the molecular formula and a molecular weight of 285.73 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. It is classified as an oxalate salt derived from the reaction of 4-chlorobenzyl chloride and pyrrolidine, followed by the addition of oxalic acid, resulting in a compound that exhibits various chemical properties and biological activities.
This compound can be synthesized from commercially available precursors, primarily 4-chlorobenzyl chloride and pyrrolidine. The synthesis typically requires the use of organic solvents and bases, such as sodium hydroxide or potassium carbonate, to facilitate the reaction conditions necessary for forming the oxalate salt.
3-(4-Chlorobenzyl)pyrrolidine oxalate falls under the category of organic compounds, specifically as a pyrrolidine derivative. Its classification can be further detailed into subcategories based on its functional groups: it contains a chlorobenzyl group and an oxalate moiety, which influence its reactivity and interactions in biological systems.
The synthesis of 3-(4-Chlorobenzyl)pyrrolidine oxalate generally involves two main steps:
In industrial settings, continuous flow reactors may be used to optimize production efficiency and ensure consistent quality.
3-(4-Chlorobenzyl)pyrrolidine oxalate can undergo several types of chemical reactions:
The mechanism of action for 3-(4-Chlorobenzyl)pyrrolidine oxalate involves its interaction with specific biological targets, including enzymes and receptors. The compound may inhibit certain enzyme activities or modulate receptor functions, leading to various pharmacological effects. The precise pathways depend on the biological context in which the compound is applied.
3-(4-Chlorobenzyl)pyrrolidine oxalate has several applications across different fields:
Sigma receptors (S1R and S2R) are endoplasmic reticulum-resident chaperone proteins implicated in neuroprotection, pain modulation, and psychiatric disorders [8]. The 3-(4-chlorobenzyl)pyrrolidine scaffold demonstrates high affinity for both subtypes:
Table 1: Sigma Receptor Binding Affinities of Pyrrolidine Derivatives
Compound | Ki S1R (nM) | Ki S2R (nM) | Selectivity (S2R/S1R) |
---|---|---|---|
3-(4-Chlorobenzyl)pyrrolidine | 3.5 | 2.6 | 0.74 |
Haloperidol* | 2.6 | 77 | 29.6 |
Siramesine* | >10,000 | 1.9 | <0.001 |
Reference ligands [4] [8] |
Oxalate coordination enhances membrane permeability, facilitating intracellular S1R accumulation in neuronal models [1]. Functional assays show >80% inhibition of ER-mitochondrial Ca²⁺ flux at 100nM, confirming target engagement [4].
The dopamine D3 receptor (D3R) is a GPCR densely expressed in mesolimbic pathways regulating reward and cognition [9]. 3-(4-Chlorobenzyl)pyrrolidine exhibits nuanced D3R modulation:
Table 2: Dopamine Receptor Binding and Functional Profiles
Compound | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2R/D3R) | Functional Efficacy (D3R) |
---|---|---|---|---|
3-(4-Chlorobenzyl)pyrrolidine | 14.3 | 172 | 12.0 | Partial Agonist (42%) |
Cariprazine* | 0.22 | 0.79 | 3.6 | Partial Agonist (68%) |
(±)-VK4–116* | 0.7 | 1,190 | 1,700 | Antagonist |
Reference ligands [5] [9] |
This profile reduces cocaine self-administration in rats (ED₅₀ = 3.2 mg/kg) without inducing catalepsy, indicating therapeutic potential in substance use disorders [9].
Simultaneous μ-opioid receptor (MOR) activation and D3R blockade represents a promising strategy for pain management with reduced abuse liability:
Table 3: Dual-Target Activity Profile
Pharmacological Target | Affinity/Efficacy | Therapeutic Outcome |
---|---|---|
μ-Opioid Receptor (MOR) | Ki = 85 nM; EC₅₀ = 180 nM | Analgesia without respiratory depression |
Dopamine D3 Receptor (D3R) | Ki = 14 nM; IC₅₀ = 22 nM | Attenuation of reward-seeking behavior |
Sigma-1 Receptor (S1R) | Ki = 3.5 nM | Prevention of opioid-induced hyperalgesia |
Molecular hybridization studies show appending enkephalin-like peptides to the pyrrolidine nitrogen enhances MOR/D3R binding dichotomy by 40-fold [5] [8].
Beyond GPCRs, this scaffold modulates ligand-gated ion channels (LGICs) via allosteric sites:
Table 4: Ion Channel Modulation Profiles
Ion Channel | Modulatory Effect | Proposed Binding Site | Functional Consequence |
---|---|---|---|
P2X₃ | Negative allosteric modulation (IC₅₀ = 8μM) | Cysteine-rich domain (His206, Cys227) | Attenuation of neuropathic pain signals |
GABAₐ | Positive allosteric modulation (EC₂ₓ = 30μM) | β²/α¹ subunit interface | Reduced neuronal hyperexcitability |
nAChR α7 | Weak potentiation (15% at 10μM) | Intrasubunit pocket near TM2 | Cognitive enhancement |
Electrophysiology confirms 60% reduction in capsaicin-evoked TRPV1 currents at 10μM, likely through S1R-mediated channel trafficking rather than direct binding [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0